

A Comparative Analysis of Antibody-Drug Conjugate Linker Technologies

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For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. Its design profoundly influences the stability, efficacy, and toxicity profile of the ADC.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific payload release at the tumor site.[1][2][3] This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

Linkers are broadly categorized as cleavable or non-cleavable, with further diversification through site-specific conjugation technologies. The choice of linker and conjugation strategy significantly impacts the drug-to-antibody ratio (DAR), pharmacokinetics, and overall therapeutic index.[4][5][6]

Core Concepts in ADC Linker Technology

The fundamental role of the linker is to securely attach the cytotoxic payload to the antibody until it reaches the target cancer cell. Upon internalization, the linker should facilitate the release of the active drug. The two primary strategies for payload release define the main classes of linkers.



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